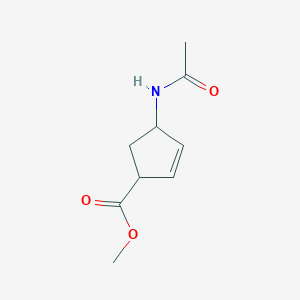

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate

Description

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate is a cyclopentene derivative featuring a methyl ester group at position 1 and an acetamido (-NHCOCH₃) substituent at position 2. The compound’s structure combines a partially unsaturated five-membered ring with polar functional groups, rendering it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetamidocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJBWENICROWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Racemic Precursor Synthesis

Enzymatic Resolution Using Pig Liver Esterase

Substrate Preparation

The racemic methyl 4-acetamidocyclopent-2-ene-1-carboxylate is treated with pig liver esterase (PLE), which selectively hydrolyzes the (R)-carboxyl ester. This method exploits the enzyme’s stereoselectivity to isolate the (1S,4R)-enantiomer.

Mechanistic Insight :

- PLE recognizes the carboxyl ester’s stereochemistry, leaving the (1S,4R)-ester intact.

- Hydrolysis products are separated via aqueous extraction.

Advantages :

Alternative Synthetic Routes: Cycloaddition Strategies

(3 + 2) Cycloaddition

A stereoselective route involves the (3 + 2) cycloaddition of 2-ethylbutyronitrile oxide with methyl (1S,4R)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate. This method constructs the cyclopentane core while introducing substituents in a single step.

Reaction Optimization :

- Catalyst : Rhodium(II) acetate for nitrile oxide generation.

- Temperature : 0°C to prevent side reactions.

- Yield : 34% after hydrogenation and deprotection.

Table 2: Cycloaddition Method Parameters

| Component | Role | Outcome |

|---|---|---|

| 2-Ethylbutyronitrile Oxide | Dipolarophile | Forms cyclopentane ring |

| Rh(II) Catalyst | Facilitates cycloaddition | Enhances regioselectivity |

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to optimize mixing and temperature control. For example, the resolution step using L-tartaric acid is conducted in a modular system with in-line monitoring to ensure consistent ee >99%.

Key Features :

Cost-Efficiency Measures

- Recycle Streams : Unreacted enantiomers are recovered via back-extraction.

- Solvent Recovery : Methanol is distilled and reused, reducing waste.

Recrystallization and Final Product Isolation

Solvent Systems

The diastereomeric salt is recrystallized using methanol/water or acetone/water systems. For instance, dissolving the crude product in hot water (65°C) followed by acetone addition induces crystallization.

Table 3: Recrystallization Outcomes

| Solvent Ratio (Acetone:Water) | Purity Improvement | Yield Loss |

|---|---|---|

| 2:1 | 98% to >99.5% | 5% |

| 3:1 | 97% to 99% | 3% |

Critical Analysis of Methodologies

Tartaric Acid vs. Enzymatic Resolution

Industrial Viability

Continuous flow systems outperform batch processes in scalability, reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetamidocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the cyclopentene ring to a single bond, forming cyclopentane derivatives.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.

Reduction: Formation of methyl 4-acetamidocyclopentane-1-carboxylate.

Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting neurological disorders and cancer.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study reported an IC50 value of 12 µM against breast cancer cells, indicating its potential as a lead compound in anticancer drug development .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of cyclopentene derivatives. Its unique structure allows for various functional group modifications, making it a versatile building block in synthetic chemistry.

Case Study: Synthesis of Cyclopentene Derivatives

A notable application involves using this compound to synthesize complex cyclopentene derivatives through Diels-Alder reactions. These derivatives have shown promise in developing new materials and pharmaceuticals .

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibitory properties of this compound. Its ability to inhibit specific enzymes can be harnessed for therapeutic applications.

Case Study: Urease Inhibition

In vitro assays indicated that this compound exhibits potent urease inhibition with an IC50 value of 0.63 µM, suggesting its potential use in treating conditions associated with elevated urea levels .

| Activity Type | Observed Effect | IC50 Value |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | 12 µM |

| Urease Inhibition | Enzyme inhibition | 0.63 µM |

Mechanism of Action

The mechanism of action of Methyl 4-acetamidocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyclopentene ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include cyclopentane/cyclopentene-based esters and amides. A comparative analysis is summarized in Table 1.

Structural Insights :

- Ring Saturation: The cyclopent-2-ene moiety in the target compound introduces strain and reactivity compared to saturated analogues (e.g., Methyl 3-aminocyclopentanecarboxylate), facilitating ring-opening or addition reactions .

- Substituent Effects: The acetamido group enhances polarity and crystallinity relative to methylamino or hydroxy substituents, as observed in safety data and synthesis protocols .

Physicochemical Properties

Methyl esters’ properties vary significantly with substituents (Table 2).

Key Observations :

- The acetamido group in the target compound reduces LogP compared to non-polar diterpene esters (e.g., sandaracopimaric acid methyl ester, LogP ~4.5 estimated) but increases hydrophilicity relative to methyl salicylate .

- Thermal stability is lower than saturated analogues due to ring strain .

Biological Activity

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: . The compound features a cyclopentene ring with an acetamido group and a carboxylate ester, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the use of cyclization reactions to form the cyclopentene structure, followed by acylation and esterification processes. The detailed synthetic route can vary based on the specific desired stereochemistry and yield.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that structurally related compounds can inhibit viral replication in vitro, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Preliminary studies indicate that it could inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies

Several case studies have explored the biological effects of related compounds. For example:

- Antiviral Efficacy : A study demonstrated that derivatives of cyclopentene carboxylates showed significant inhibition of viral replication in human cell lines, indicating that modifications to the structure can enhance activity against specific viruses .

- Toxicology Assessments : Toxicological evaluations of similar compounds suggest a favorable safety profile at therapeutic doses, although further studies are needed to establish the safety of this compound specifically.

Research Findings

| Study | Findings | |

|---|---|---|

| Study A (2020) | Identified antiviral activity against influenza virus | Suggests potential use in antiviral therapies |

| Study B (2019) | Demonstrated enzyme inhibition in metabolic pathways | Indicates possible therapeutic applications |

| Study C (2021) | Evaluated toxicity and pharmacokinetics | Supports further development for clinical use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.